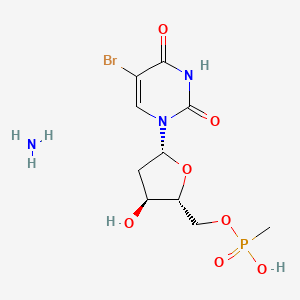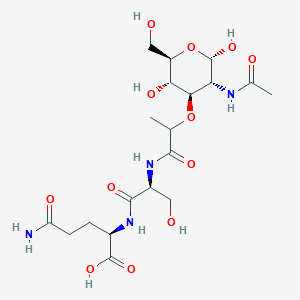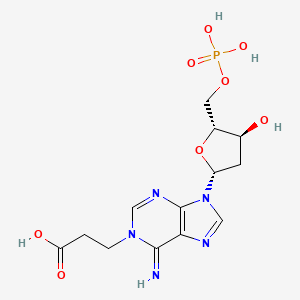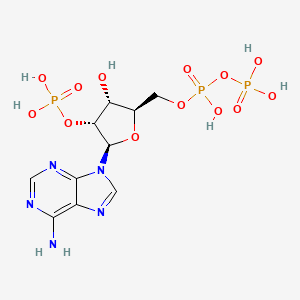
O-(4-ニトロベンジル)-N,N'-ジイソプロピルイソウレア
説明
Synthesis Analysis
- The bis(p-nitrophenyl) esters, related to your compound of interest, have been synthesized using 1,3-dicyclohexylcarbodiimide (DCC) as a dehydration agent, characterized by elemental analysis, FTIR, 1H NMR, and DSC (Hong Li et al., 2005).
Molecular Structure Analysis
- Spectroscopic studies such as fluorescence quenching, fluorescence spectroscopy, and UV-Vis spectroscopy have been used to analyze the host-guest interactions of bis(p-nitrophenyl) esters (Hong Li et al., 2005).
Chemical Reactions and Properties
- The bis(2-morpholino-1-methylethyl) esters of various acids have been synthesized and their interactions with cholinesterases of warm-blooded animals have been studied, showing that these compounds act as reversible competitive inhibitors (M. Gulyamov et al., 1988).
Physical Properties Analysis
- The solubility of similar compounds in various solvents has been determined and correlated with different models like the Wilson, nonrandom two-liquid (NRTL), and universal quasichemical (UNIQUAC) equations (Chao-Jun Du et al., 2014).
Chemical Properties Analysis
- The thermal 1,3-dipolar polycycloaddition of certain nitrone compounds with N,N'-(1,4-phenylene)dimaleimide has been studied, leading to the formation of polyadducts with isoxazolidine rings in the main chain (L. Vretik et al., 2003).
科学的研究の応用
高分子化学における光不安定保護基
o-ニトロベンジル基は、その光不安定な特性により、高分子化学で広く使用されています。 光照射により高分子の特性を変更できるため、光分解性ハイドロゲルや光開裂性生体複合体の作成に役立ちます {svg_1}。この用途は、制御された分解速度を持つ材料を開発するために重要であり、これは薬物送達システムや組織工学足場にとって有益です。
光開裂性リンカーの合成
この化合物は、UV照射により遊離カルボン酸を放出する能力があるため、光開裂性リンカーを合成するのに適した候補となります {svg_2}。これらのリンカーは、光をトリガーとして薬物を制御された方法で放出できる、光感受性薬物送達システムの設計において重要です。
光酸発生剤の開発
O-(4-ニトロベンジル)-N,N'-ジイソプロピルイソウレア誘導体は、光酸発生剤として機能することができ、これはマイクロエレクトロニクスやコーティング業界で使用されるフォトレジストの製造において不可欠な成分です {svg_3}。光にさらされると酸を生成する能力は、半導体製造におけるパターン形成プロセスにとって重要です。
農業化学研究
この化合物の誘導体は、農業において潜在的な用途があります。 植物保護と害虫駆除の新しい道を提供する、抗真菌活性を合成および評価することができます {svg_4}。
抗菌剤開発
この化合物の骨格は、新しい抗菌剤を作成するために変更できます。 これらの誘導体は、殺菌および殺菌活性をスクリーニングすることができ、これは新しい抗生物質と抗真菌薬を開発するために重要です {svg_5}。
工業用潤滑剤
セバシン酸のビス(2-エチルヘキシル)エステルなどの関連化合物は、航空宇宙、自動車、製造業界で合成潤滑剤として使用されてきました。 これらの潤滑剤の合成は、経済的および環境的持続可能性のために最適化できます {svg_6}。
神経薬理学的研究
O-(4-ニトロベンジル)-N,N'-ジイソプロピルイソウレアが属する化合物クラスであるカルバメートエステルは、神経芽細胞における神経突起伸長の効果について研究されてきました。 この研究は、神経毒性メカニズムを理解するために不可欠であり、神経保護薬の開発につながる可能性があります {svg_7}。
キラル医薬品の合成
O-(4-ニトロベンジル)-N,N'-ジイソプロピルイソウレアの誘導体を使用したラセミカルボン酸の速度論的分離により、光学活性カルボン酸エステルを生成できます。 このプロセスは、キラル医薬品の合成にとって重要であり、これは改善された効力と副作用の軽減を持つ薬物を製造するために不可欠です {svg_8}。
作用機序
Target of Action
It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact withGlutathione S-transferase P . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Mode of Action
It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact with glutathione s-transferase p . This interaction might involve the formation of a covalent bond with the enzyme, leading to changes in its activity.
Biochemical Pathways
Given its potential interaction with glutathione s-transferase p, it may influence theglutathione metabolism pathway , which plays a key role in cellular detoxification processes.
Result of Action
Given its potential interaction with glutathione s-transferase p, it may influence the enzyme’s activity, potentially affecting the cell’s ability to detoxify various endogenous and exogenous compounds .
特性
IUPAC Name |
(4-nitrophenyl)methyl N,N'-di(propan-2-yl)carbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)15-14(16-11(3)4)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11H,9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDMCLCYYCIDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883545 | |
| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2978-11-2 | |
| Record name | (4-Nitrophenyl)methyl N,N′-bis(1-methylethyl)carbamimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzyl 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diisopropyl-2-(p-nitrobenzyl)isourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the use of NBDI contribute to the efficiency of organic acid analysis in Port wines and grape musts, according to the research?
A2: The study highlights that using NBDI coupled with HPLC analysis offers a simple, rapid, and accurate method for quantifying organic acids in Port wines and grape musts. [] The researchers achieved good peak resolution for target acids (lactic, acetic, succinic, tartaric, malic, and citric acids) in under 30 minutes, showcasing the method's efficiency. [] The study emphasizes that this method allows for the simultaneous determination of several organic acids in a complex matrix like wine, simplifying the analytical process and saving time. []
Q2: Are there any limitations or considerations regarding the use of NBDI in organic acid analysis?
A2: While the research highlights the benefits of using NBDI, it's essential to acknowledge potential limitations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















